1-Thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester
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Overview
Description
1-Thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester is a chemical compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 g/mol . This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
The synthesis of 1-Thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of thiazole derivatives with cyclopropanecarboxylic acid esters in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from 50 to 55°C . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-Thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects . Additionally, it can interfere with cellular signaling pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
1-Thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester can be compared with other thiazole-containing compounds, such as:
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Sulfathiazole: An antimicrobial drug with a thiazole ring, used to treat bacterial infections.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1414958-18-1 |
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Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
ethyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-2-12-8(11)9(3-4-9)7-10-5-6-13-7/h5-6H,2-4H2,1H3 |
InChI Key |
XBCJOBRQHORCHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)C2=NC=CS2 |
Origin of Product |
United States |
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